molecular formula C22H32N2O B14523371 2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one CAS No. 62514-50-5

2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one

Cat. No.: B14523371
CAS No.: 62514-50-5
M. Wt: 340.5 g/mol
InChI Key: RFXUVXMZUZVGKA-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)-1-phenyltridecan-1-one is unique due to its specific structure, which combines an imidazole ring with a long aliphatic chain and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62514-50-5

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenyltridecan-1-one

InChI

InChI=1S/C22H32N2O/c1-2-3-4-5-6-7-8-9-13-16-21(24-18-17-23-19-24)22(25)20-14-11-10-12-15-20/h10-12,14-15,17-19,21H,2-9,13,16H2,1H3

InChI Key

RFXUVXMZUZVGKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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